3-Fluoropropane-1-sulfonyl fluoride
Description
Significance of Sulfonyl Fluorides in Contemporary Organic Chemistry
Sulfonyl fluorides have become crucial building blocks and functional motifs in organic synthesis, materials science, and drug discovery. thieme-connect.com Their importance is rooted in a unique balance of high stability under many conditions and potent, yet selective, reactivity when appropriately activated. thieme-connect.comresearchgate.net Unlike more reactive sulfonyl chlorides, the sulfur-fluorine bond is notably stable, showing resistance to hydrolysis, reduction, and thermolysis. sigmaaldrich.commdpi.com
This blend of stability and reactivity is central to the development of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a concept that has been lauded as a next-generation "click chemistry" reaction. sigmaaldrich.comnih.gov SuFEx provides a reliable method for constructing robust chemical linkages, finding wide application in synthesizing polymers and other complex molecules. nih.govresearchgate.net
In the realms of medicinal chemistry and chemical biology, sulfonyl fluorides are highly valued as "warheads" for covalent inhibitors and chemical probes. acs.orgnih.gov They can form stable covalent bonds with the nucleophilic side chains of several amino acid residues within proteins, including lysine (B10760008), tyrosine, serine, and histidine. acs.orgacs.org This capability allows for the precise and irreversible labeling or inhibition of protein targets, which is a powerful strategy in drug development and in elucidating biological pathways. acs.orgacs.orgnih.gov
Table 1: Key Applications of Sulfonyl Fluorides
| Application Area | Description | Key Advantages |
|---|---|---|
| Click Chemistry (SuFEx) | Serves as a key electrophilic hub for reliably connecting molecular modules. nih.govresearchgate.net | High efficiency, reliability, and formation of stable linkages. sigmaaldrich.com |
| Drug Discovery | Used as a covalent "warhead" to target specific amino acid residues in proteins. acs.orgnih.gov | Forms stable, irreversible bonds with key residues like lysine and tyrosine, enabling potent inhibition. acs.orgnih.gov |
| Chemical Biology | Employed in the design of chemical probes for activity-based protein profiling and target identification. acs.orgnih.gov | The group's stability and selective reactivity allow for precise labeling of proteins in complex biological systems. acs.org |
| Materials Science | Utilized as building blocks for creating specialized polymers and materials. researchgate.netacs.org | The strong S-F bond and SuFEx reactivity enable the synthesis of novel materials with unique properties. researchgate.net |
| Organic Synthesis | Acts as a versatile synthetic intermediate for creating sulfonamides, sulfonate esters, and other sulfur-containing compounds. thieme-connect.comresearchgate.net | Offers a more stable and selective alternative to traditional sulfonyl halides. sigmaaldrich.commdpi.com |
Rationale for Dedicated Research on 3-Fluoropropane-1-sulfonyl Fluoride
Dedicated research into this compound is driven by the need to fine-tune the properties of the sulfonyl fluoride functional group for specific applications. The introduction of a fluorine atom onto the alkyl chain that is attached to the sulfonyl fluoride moiety provides a strategic tool for modulating the molecule's electronic properties and, consequently, its reactivity.
The presence of the fluorine atom enhances the electrophilicity of the sulfonyl fluoride group, influencing its reactivity toward nucleophiles. This structural modification is critical in the design of covalent inhibitors, where a precise level of reactivity is required to ensure target engagement without off-target effects. By studying aliphatic sulfonyl fluorides like this compound, researchers can expand the toolkit of available chemical probes and drug candidates beyond the more commonly studied aromatic sulfonyl fluorides. researchgate.net
This compound serves as a valuable intermediate in the synthesis of more complex molecules for pharmaceuticals and materials science. smolecule.com Its unique balance of reactivity and stability makes it an attractive functional group for targeting specific amino acid residues in proteins. smolecule.com The study of such functionalized alkyl sulfonyl fluorides is essential for developing novel covalent probes and inhibitors with tailored properties for biological and synthetic applications.
Table 2: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃H₆F₂O₂S |
| Molecular Weight | 144.14 g/mol |
| IUPAC Name | This compound |
| InChI Key | QWNOXXWLUNRPEX-UHFFFAOYSA-N |
| Canonical SMILES | C(CF)CS(=O)(=O)F |
Data sourced from PubChem uni.lu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoropropane-1-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2O2S/c4-2-1-3-8(5,6)7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNOXXWLUNRPEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CF)CS(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196716 | |
| Record name | Propanesulfonyl fluoride, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
461-29-0 | |
| Record name | Propanesulfonyl fluoride, 3-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanesulfonyl fluoride, 3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoropropane-1-sulfonyl fluoride | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Reaction Mechanisms of 3 Fluoropropane 1 Sulfonyl Fluoride
Electrophilic Reactivity of the Sulfonyl Fluoride (B91410) Moiety
The sulfur atom in the sulfonyl fluoride group is at a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a fluorine atom. This electronic arrangement makes the sulfur atom highly electrophilic and susceptible to attack by nucleophiles.
Nucleophilic Addition Reactions
Sulfonyl fluorides, including aliphatic variants like 3-fluoropropane-1-sulfonyl fluoride, are known to react with a variety of nucleophiles. enamine.netnih.gov These reactions typically proceed via a nucleophilic substitution mechanism at the sulfur center, leading to the displacement of the fluoride ion. The reactivity of sulfonyl fluorides strikes a balance between stability, particularly to hydrolysis under aqueous conditions, and reactivity towards nucleophiles, making them valuable reagents. nih.govnih.gov
The general mechanism for nucleophilic substitution at a sulfonyl fluoride can occur through two primary pathways:
Direct Substitution (Mechanism m1): A direct bimolecular attack by the nucleophile on the sulfur atom, displacing the fluoride ion in a single step. nih.gov
Elimination-Addition (Mechanism m2): This pathway involves the formation of a transient, highly reactive trigonal bipyramidal intermediate. nih.gov
The reaction is often facilitated by catalysts or specific reaction conditions. For instance, Lewis acids can activate the sulfonyl fluoride group by coordinating to the oxygen or fluorine atoms, thereby increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack. acs.org Strong bases can also promote the reaction, particularly with amine nucleophiles, to form stable sulfonamides. acs.org
Sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues within proteins, including serine, threonine, lysine (B10760008), tyrosine, histidine, and cysteine. nih.govnih.gov This reactivity has made them valuable as covalent inhibitors and chemical probes in chemical biology. nih.gov Aliphatic sulfonyl fluorides are considered moderately reactive agents in this context. enamine.net The reaction with a lysine residue, for example, results in a stable sulfonamide linkage, which is generally resistant to solvolysis, leading to irreversible modification. nih.gov
Table 1: Reactivity of Sulfonyl Fluorides with Various Nucleophiles
| Nucleophile Type | Product Type | Significance |
|---|---|---|
| Amines (R-NH₂) | Sulfonamides (R-SO₂-NHR') | Stable covalent bond formation, widely used in medicinal chemistry and bioconjugation. acs.orgresearchgate.net |
| Alcohols/Phenols (R-OH) | Sulfonate Esters (R-SO₂-OR') | Key transformation in SuFEx chemistry, used for linking molecular fragments. nih.gov |
| Thiols (R-SH) | Thiosulfonates (R-SO₂-SR') | Less common, but possible with reactive thiols. |
| Carbanions | Sulfones (R-SO₂-R') | Used in C-C bond formation. |
Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry and its Derivatives
Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry platform that leverages the unique reactivity of the S(VI)-F bond. nih.govsigmaaldrich.com Introduced by Sharpless and co-workers, SuFEx provides a reliable method for covalently linking molecular modules with high efficiency and specificity. researchgate.netsigmaaldrich.com The core of this technology is the reaction between a sulfonyl fluoride (R-SO₂F) and a nucleophile, typically a silyl (B83357) ether or an amine, to form a sulfonate ester or a sulfonamide, respectively. researchgate.netnih.gov
Aliphatic sulfonyl fluorides, such as this compound, are excellent substrates for SuFEx reactions. enamine.net They exhibit moderate reactivity, tolerate a wide range of functional groups, and are stable in aqueous buffers, yet react efficiently under SuFEx conditions. enamine.net The resulting products, containing the sulfonyl (-SO₂-) linkage, are exceptionally stable. The SuFEx reaction is noted for being metal-free, and its reliability has led to broad applications in materials science, drug discovery, and chemical biology. researchgate.netsigmaaldrich.com The products of radical reactions involving sulfonyl fluorides can often be further derivatized using SuFEx chemistry, highlighting the versatility of this transformation. nih.govresearchgate.net
While the precise mechanistic details of SuFEx are still under investigation, it is understood that the activation of the remarkably stable S-F bond is a key feature. nih.gov In its ground state, the S-F bond is thermodynamically stable and kinetically inert. sigmaaldrich.combldpharm.com The success of SuFEx relies on rousing this latent reactivity. nih.gov
Activation is often achieved through specific interactions in the reaction medium. For example, in reactions with silyl ethers (R-O-SiMe₃), the silicon center is thought to play a role in activating the S-F bond. Similarly, the reaction is facilitated by a special coaction involving the hydrogen-bonding environment of the fluoride ion. nih.gov The stabilization of the leaving fluoride ion, for instance by protons (H⁺) or silyl groups (R₃Si⁺), is crucial for driving the reaction forward and making the process controllable. nih.govbldpharm.com In some cases, the reaction is accelerated by catalysts such as Lewis bases or bifluoride salts. nih.gov The stability of the fluoride ion is enhanced as it departs, for instance by forming a symmetric [F-H-F]⁻ ion, which suppresses its backward nucleophilic attack. bldpharm.com
Radical Chemistry of Sulfonyl Fluorides
Beyond their role as electrophiles, sulfonyl fluorides can also be precursors to sulfur(VI) radicals. This reactivity manifold significantly expands their synthetic utility, enabling the formation of C-S bonds through radical-mediated processes. sigmaaldrich.comresearchgate.netacs.org
Generation of Sulfur(VI) Radicals from Sulfonyl Fluorides
Converting the highly stable S(VI)-F bond of sulfonyl fluorides into a sulfur-centered radical is challenging due to the bond's high dissociation energy and the high reduction potential of sulfonyl fluorides. nih.govdntb.gov.ua However, several methods have been developed to achieve this transformation.
One prominent strategy involves an addition-fragmentation process using precursors like alkynyl sulfonyl fluorides. nih.govresearchgate.net In this approach, a radical initiator (e.g., AIBN) generates a carbon-centered radical, which adds to the alkyne of the alkynyl sulfonyl fluoride. Subsequent fragmentation of the intermediate releases a highly reactive fluorosulfonyl radical (FSO₂•). nih.gov
Another powerful method employs cooperative photoredox catalysis and organosuperbase activation. nih.govresearchgate.net Under irradiation with visible light, a photocatalyst (e.g., Ru(bpy)₃Cl₂) can be excited to a state capable of reducing the sulfonyl fluoride, which has been activated by the superbase, to generate a sulfur(VI) radical. researchgate.net
Visible-light-driven reactions provide another avenue. For instance, alkyl radicals, generated from the decarboxylation of N-hydroxyphthalimide (NHPI) esters, can react with vinyl sulfonyl fluoride to produce sulfonyl fluorides. nih.gov Conversely, fluorosulfonyl radicals can be generated from precursors like FSO₂Cl and subsequently used in synthesis. nih.govrsc.org Iron-catalyzed methods using reagents like sodium dithionite (B78146) (Na₂S₂O₄) as an SO₂ surrogate can also initiate radical processes that ultimately form alkyl sulfonyl radicals. acs.org
Table 2: Methods for Generating Sulfur(VI) Radicals from Sulfonyl Fluorides and their Precursors
| Method | Precursor/Reagent | Conditions | Reference |
|---|---|---|---|
| Addition-Fragmentation | Alkynyl Sulfonyl Fluorides, AIBN | Thermal initiation | nih.gov |
| Photoredox Catalysis | Aryl/Alkyl Sulfonyl Fluorides, Ru(bpy)₃Cl₂, DBU | Blue LED, Room Temperature | nih.govresearchgate.net |
| Allylic Fragmentation | Allylsulfonic Acid Derivatives, CF₃ Radical Source | Radical initiation | nih.govrsc.org |
| Iron Catalysis | Alkenes, Na₂S₂O₄, NFSI, FeCl₂ | One-pot procedure | acs.org |
Radical Functionalization of Unsaturated Hydrocarbons
Once generated, sulfur(VI) radicals, particularly the fluorosulfonyl radical (FSO₂•), readily participate in addition reactions with unsaturated hydrocarbons like alkenes and alkynes. researchgate.netacs.org This provides a direct and atom-economical route to complex functionalized sulfonyl fluorides. nih.govnih.gov
A notable application is the 1,2-difunctionalization of unactivated alkenes. nih.govresearchgate.net For example, a transition-metal-free radical process can achieve a 1-fluorosulfonyl-2-alkynylation of alkenes. In this reaction, the FSO₂• radical adds to the alkene, and the resulting carbon-centered radical is trapped by an alkynyl sulfonyl fluoride, leading to the formation of β-alkynyl-fluorosulfonylalkanes. nih.gov This method demonstrates high functional group tolerance and allows for the construction of quaternary carbon centers. nih.gov
Similarly, the vicinal addition of a fluorosulfonyl group and a trifluoromethyl group across an alkyne has been reported. nih.govrsc.org This process involves the generation of a fluorosulfonyl radical from an allylsulfonyl fluoride precursor via an addition-fragmentation cascade. The FSO₂• radical adds to the alkyne to give a vinyl radical, which is then trapped by a trifluoromethyl source, yielding highly substituted alkenyl sulfonyl fluorides. nih.govrsc.org These radical-based methods significantly broaden the synthetic toolbox for accessing structurally diverse sulfonyl fluorides, which are valuable building blocks for SuFEx click chemistry and drug discovery. nih.govresearchgate.netnih.gov
Bond-Forming Reactions Involving this compound
The reactivity of this compound is largely dictated by the sulfonyl fluoride (-SO₂F) functional group. This group is notable for its stability, yet it can be activated to participate in a variety of bond-forming reactions, particularly under the paradigm of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.netresearchgate.netsigmaaldrich.com The SuFEx process leverages the unique stability and reactivity of the S-F bond, which is more stable than other sulfonyl halides but can react efficiently with suitable nucleophiles. sigmaaldrich.commdpi.com
While direct carbon-carbon bond formation initiated at the sulfur center of this compound is not typical, the sulfonyl fluoride group can mediate such reactions in broader synthetic contexts. For instance, sulfonyl fluorides are precursors to a variety of organic structures, and their transformations can lead to C-C bond formation. researchgate.net
One potential pathway involves the functionalization of molecules containing the sulfonyl fluoride moiety. For example, in reactions involving β-arylethenesulfonyl fluorides, Michael-type additions of nucleophiles like dialkyl malonates lead to the formation of new carbon-carbon bonds. researchgate.net Although this example involves an unsaturated system, it demonstrates the principle of using the sulfonyl fluoride-bearing scaffold to construct C-C bonds. Subsequent transformations, such as desulfonylative cyclizations, can further build carbon skeletons. researchgate.net
| Reaction Type | Reactants | Key Features | Potential Application for this compound Derivative |
| Michael Addition | β-Arylethenesulfonyl fluoride, Dialkyl malonate | Forms new C-C bond adjacent to the sulfonyl group. researchgate.net | An unsaturated derivative of this compound could undergo similar additions. |
| Desulfonylative Cyclization | Adducts from Michael addition | The sulfonyl group acts as a leaving group to facilitate ring formation. researchgate.net | Products from C-C bond formation could potentially undergo cyclization. |
| Friedel-Crafts Type | Indoles, Ketones (as a general challenge) | Formation of C-C bonds with aromatic systems. researchgate.net | The sulfonyl fluoride group could be present on a molecule undergoing such aromatic functionalization. |
The formation of a carbon-nitrogen bond is a cornerstone of organic synthesis, with numerous methods available for creating this linkage. tcichemicals.comwikipedia.org In the context of this compound, while the compound itself is not a direct aminating agent, its derivatives could be synthesized using established C-N bond-forming reactions. For example, radical decarboxylative coupling of N-hydroxyphthalimide (NHP) esters with various nitrogen sources is a modern method for creating C(sp³)–N bonds. mdpi.com
The Buchwald-Hartwig cross-coupling reaction is another powerful method, typically used for forming C-N bonds with aryl halides. tcichemicals.com While not directly applicable to the aliphatic chain of this compound, this highlights the broad utility of catalytic methods in constructing molecules that might contain a sulfonyl fluoride group.
| Method | Reactant Types | Description | Relevance to this compound |
| Radical Decarboxylative Coupling | Aliphatic Carboxylic Acids (as NHP esters), Nitrogen Source | Forms a C(sp³)–N bond by replacing a carboxyl group with a nitrogen-containing group. mdpi.com | A carboxylic acid precursor to this compound could undergo this reaction. |
| Buchwald-Hartwig Amination | Aryl Halides, Amines | Palladium-catalyzed cross-coupling to form an aryl-nitrogen bond. tcichemicals.com | Not directly applicable to the alkyl chain, but relevant for synthesizing more complex sulfonyl fluoride-containing molecules. |
| Gabriel Synthesis | Alkyl Halides, Potassium Phthalimide | A classic method for converting alkyl halides to primary amines. tcichemicals.com | A halogenated precursor could be used to introduce a nitrogen atom into the carbon backbone before forming the sulfonyl fluoride. |
The formation of sulfur-carbon bonds involving this compound is a key area of its reactivity, primarily through reactions at the sulfonyl group. The sulfonyl fluoride can act as an electrophile, reacting with carbon nucleophiles. This reactivity is a central aspect of SuFEx chemistry. sigmaaldrich.com For instance, ethenesulfonyl fluoride, a related compound, readily participates as a Michael acceptor with carbon nucleophiles. sigmaaldrich.com
While this compound itself is a saturated alkane sulfonyl fluoride, the principles of its S-C bond-forming reactivity are similar to other sulfonyl fluorides. The reaction generally involves the displacement of the fluoride ion by a carbon-based nucleophile, although this is less common than reactions with N or O nucleophiles. sigmaaldrich.com More complex transformations, such as the Pummerer reaction, involve the formation of S-C bonds through the rearrangement of sulfoxides, which could be synthesized from sulfonyl fluorides. nih.gov
| Reaction Type | Reactants | Mechanism | Product |
| Michael Addition | Ethenesulfonyl Fluoride, Carbon Nucleophile | The carbon nucleophile attacks the β-carbon of the vinyl group. sigmaaldrich.com | A functionalized alkanesulfonyl fluoride. |
| Pummerer Reaction | Sulfoxide (B87167), Activating Agent | An activated sulfoxide rearranges to form a thionium (B1214772) ion, which is then trapped by a nucleophile. nih.gov | An α-substituted sulfide. |
| Sulfonylation | Not directly with this compound | Various methods exist to form sulfones from sulfonyl chlorides or sulfinates. researchgate.net | Alkenyl or allyl sulfones. |
The reaction of sulfonyl fluorides with nitrogen nucleophiles to form sulfonamides is a robust and fundamental transformation. rsc.org This S-N bond formation is a key application of SuFEx chemistry, where this compound can react with primary or secondary amines to yield the corresponding sulfonamides. researchgate.netsigmaaldrich.com This reaction is often catalyzed and is known for its high chemoselectivity and efficiency, producing sulfonylation products exclusively, unlike the often more aggressive sulfonyl chlorides. sigmaaldrich.com
Cross-dehydrogenative coupling reactions between thiols and N-H compounds represent another modern approach to S-N bond formation, though this is less directly related to the reactivity of a pre-formed sulfonyl fluoride. nih.gov The direct reaction of this compound with an amine is the most straightforward pathway to an S-N bond.
| Reaction | Reactants | Conditions | Product |
| Sulfonylation (SuFEx) | This compound, Primary/Secondary Amine | Often base-catalyzed or with silylated amines. researchgate.net | 3-Fluoropropane-1-sulfonamide derivative. |
| Cross-Dehydrogenative Coupling | Thiols, N-H compounds | Typically requires an oxidant and/or catalyst. nih.govresearchgate.net | Sulfenamides or sulfonamides, depending on the specific method. |
| Reaction with Thiazyl Fluoride | Not applicable | Thiazyl trifluoride (NSF₃) itself contains an S≡N triple bond. wikipedia.org | Not a reaction of this compound. |
The formation of a sulfur-oxygen bond from this compound is another hallmark reaction of the sulfonyl fluoride group. It readily reacts with oxygen nucleophiles to form sulfonate esters. A prominent example of this is the SuFEx reaction between an alkyl sulfonyl fluoride and an aryl silyl ether, which can be powerfully catalyzed by bifluoride salts. researchgate.net This reaction connects the sulfonyl moiety to an aryl group via an oxygen bridge.
Similarly, phenols can react with sulfonyl fluorides, often in the presence of a base, to yield the corresponding aryl sulfonate esters. nih.gov These reactions are valuable for creating stable linkages in various molecular architectures.
| Reaction | Reactants | Catalyst/Conditions | Product |
| Sulfonylation of Silyl Ethers (SuFEx) | This compound, Aryl silyl ether | Bifluoride salts (Q⁺[FHF]⁻). researchgate.net | Aryl 3-fluoropropane-1-sulfonate. |
| Sulfonylation of Phenols | This compound, Phenol | Base (e.g., an amine or carbonate). nih.gov | Aryl 3-fluoropropane-1-sulfonate. |
| Reaction with Sulfuryl Fluoride | Phenol, Sulfuryl Fluoride (SO₂F₂) | Nucleophilic source of fluoride. nih.gov | Can lead to fluorinated arenes via a rearrangement. |
Cyclization Reactions Mediated by Sulfonyl Fluoride Functionality
The sulfonyl fluoride group can play a crucial role in mediating cyclization reactions. researchgate.net This can occur through several mechanisms. One approach involves the sulfonyl fluoride being part of a molecule that undergoes cyclization, where the electronic properties of the -SO₂F group influence the reaction's course. For example, N-sulfonyl ketimines can react with α,β-unsaturated sulfonyl fluorides in a stereo- and chemoselective cyclization to form either trans-cyclopropanes or fused dihydropyrroles, depending on the substrate. rsc.org
Another strategy is desulfonylative cyclization. In this process, a precursor containing a sulfonyl fluoride is first constructed, often through a Michael addition. The sulfonyl fluoride group is then eliminated in a subsequent step to drive the ring-closing reaction. researchgate.net This demonstrates the dual role of the sulfonyl fluoride group: first as a stable activating group and then as a leaving group to facilitate cyclization.
| Cyclization Type | Key Intermediates/Reactants | Mechanism | Resulting Structure |
| Substrate-Dependent Cyclization | N-sulfonyl ketimines, α,β-Unsaturated sulfonyl fluorides | Selective C–C vs. C–N bond formation promoted by a base like DBU. rsc.org | trans-Cyclopropanes or fused dihydropyrroles. |
| Desulfonylative Cyclization | Adducts from Michael addition to ethenesulfonyl fluorides | The sulfonyl fluoride moiety is eliminated to facilitate ring formation. researchgate.net | Cyclic structures where the sulfonyl group has been removed. |
| Direct Cyclization | 1,4-Dithiane-2,5-diol | A plausible mechanism for forming certain heterocyclic structures. researchgate.net | Not broadly applicable but shows specific reactivity. |
Applications of 3 Fluoropropane 1 Sulfonyl Fluoride in Advanced Organic Synthesis
As a Building Block for Fluorinated Molecules
The molecular architecture of 3-Fluoropropane-1-sulfonyl fluoride (B91410), C₃H₆F₂O₂S, features two key components for synthetic utility: a fluorinated alkyl chain and a highly reactive sulfonyl fluoride functional group. This dual-functionality allows it to serve as a valuable building block for the construction of more complex molecules containing the 3-fluoropropyl motif. The incorporation of this specific chain can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability.
While specific examples detailing the use of 3-Fluoropropane-1-sulfonyl fluoride in the synthesis of complex scaffolds are not extensively documented in current literature, the general reactivity of sulfonyl fluorides suggests its potential in such applications. Sulfonyl fluorides are known to participate in reactions that form stable linkages. For instance, the reaction of a sulfonyl fluoride with various nucleophiles can lead to the formation of sulfonamides, sulfonate esters, and other derivatives, effectively incorporating the fluorinated propyl chain into a larger molecular framework. This approach is fundamental to building complex structures where the fluorinated tail is a desired feature.
The sulfonyl fluoride group is an excellent electrophile for reactions with a wide range of nucleophiles. This reactivity allows for the incorporation of the 3-fluoropropylsulfonyl group into various organic structures. The stability of the S-F bond, compared to more reactive sulfonyl chlorides, provides a controlled and often more selective reaction profile. The table below illustrates the potential transformations involving this compound to integrate its structure into larger molecules.
| Nucleophile Type | Resulting Functional Group | Potential Application |
| Primary/Secondary Amines | Sulfonamide | Synthesis of bioactive compounds, chemical probes |
| Alcohols/Phenols | Sulfonate Ester | Pro-drugs, modification of natural products |
| Carbanions/Organometallics | Sulfone | Creation of stable, fluorinated backbones |
This table represents generalized reactivity for sulfonyl fluorides. Specific conditions for this compound would require experimental optimization.
Role in Selective Deoxyfluorination Strategies
Deoxyfluorination, the conversion of an alcohol to a fluoride, is a critical transformation in organofluorine chemistry. While reagents like DAST and Deoxo-Fluor have been traditionally used, recent research has highlighted sulfonyl fluorides as effective reagents for this purpose. The process typically involves the activation of an alcohol by the sulfonyl fluoride to form a sulfonate ester intermediate, which is then displaced by a fluoride ion.
Although studies specifically employing this compound for deoxyfluorination are not prominent, the general mechanism suggests its potential utility. The reaction's success often depends on the fine-tuning of the sulfonyl fluoride's electronic properties and the base used. The presence of the fluorine atom on the propyl chain of this compound could subtly influence its reactivity in such transformations compared to non-fluorinated analogues like perfluorobutanesulfonyl fluoride (PBSF) or specialized reagents like PyFluor.
Precursor for Sulfonamide Derivatives
One of the most robust and widely used applications of sulfonyl fluorides is the synthesis of sulfonamides. The reaction of a sulfonyl fluoride with a primary or secondary amine is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a key component in numerous therapeutic agents. This compound can serve as a direct precursor to a variety of 3-fluoropropylsulfonamides. The resulting sulfonamides, bearing a fluorinated alkyl chain, could be of significant interest for developing new pharmaceutical candidates or chemical biology tools. The synthesis is generally straightforward and can be facilitated by various activation methods, including the use of catalysts like Ca(NTf₂)₂ to enhance reactivity with less nucleophilic amines.
Table of Potential Sulfonamide Derivatives from this compound
| Amine Reactant | Product |
|---|---|
| Aniline | N-phenyl-3-fluoropropane-1-sulfonamide |
| Piperidine | 1-((3-fluoropropyl)sulfonyl)piperidine |
Development of Novel Synthetic Reagents
The inherent reactivity of the sulfonyl fluoride group allows it to be a launchpad for creating new synthetic reagents. For example, ethenesulfonyl fluoride (ESF) and its derivatives are powerful reactants in cycloaddition reactions, a key strategy in modern organic synthesis. While this compound does not possess the reactive alkene of ESF, its structure could be chemically modified to generate novel reagents. For instance, elimination reactions could potentially introduce unsaturation, or the terminal fluoride could be replaced to introduce other functionalities, leading to new bifunctional reagents for specialized synthetic applications.
Contributions to Multicomponent One-Pot Synthesis
Multicomponent reactions, where three or more reactants combine in a single operation to form a complex product, are highly valued for their efficiency and atom economy. Sulfonyl fluorides have been successfully employed in one-pot procedures. For example, palladium-catalyzed methods have been developed for the synthesis of sulfonyl fluorides from aryl bromides, which can then react in situ with nucleophiles.
Given its structure, this compound could be a valuable component in such one-pot sequences. It could act as the electrophilic partner that is introduced after the initial formation of a nucleophilic species, thereby terminating the sequence and incorporating the 3-fluoropropylsulfonyl moiety into the final product. A hypothetical one-pot reaction could involve the formation of an organometallic reagent that then reacts directly with this compound to yield a complex fluorinated sulfone. The development of such protocols enhances synthetic efficiency and allows for the rapid construction of molecular libraries.
Advanced Applications in Chemical Biology and Materials Science
Chemical Biology Applications
In the realm of chemical biology, 3-fluoropropane-1-sulfonyl fluoride (B91410) and its derivatives serve as versatile tools for probing biological systems. The sulfonyl fluoride group acts as a privileged warhead, capable of forming stable covalent bonds with nucleophilic residues in proteins, while the fluoropropyl chain provides a handle for various modifications, including radiolabeling.
Covalent Probe Development
Sulfonyl fluorides are recognized as effective electrophiles for creating covalent probes to study enzyme binding sites and functionally important protein residues. rsc.org These probes offer a balance of stability in aqueous environments and reactivity towards specific amino acid residues. rsc.org The development of bespoke sulfonyl fluoride probes allows for the specific targeting of enzyme active sites. rsc.org This targeted approach is crucial for understanding enzyme mechanisms and for the development of potent and selective inhibitors. The reactivity of the sulfonyl fluoride group can be modulated by the local environment within a protein's binding pocket, enhancing its ability to act as a leaving group and react with nearby nucleophilic residues such as serine, threonine, tyrosine, and lysine (B10760008). researchgate.net
Protein Modification and Bioconjugation Studies
The ability of sulfonyl fluorides to covalently modify proteins makes them valuable reagents in protein modification and bioconjugation. nih.gov This allows for the attachment of various functional groups to proteins, enabling a wide range of studies. For instance, the introduction of fluorescent dyes or biotin tags can facilitate protein identification and tracking. Bioconjugation strategies are essential for creating antibody-drug conjugates and other targeted therapeutics. The chemoselective nature of the reaction between sulfonyl fluorides and specific amino acid residues allows for precise control over the modification site.
Enzyme Active Site Mapping
Due to their reactivity with key catalytic residues, sulfonyl fluoride probes are employed to map the active sites of enzymes. rsc.org By identifying the specific amino acids that react with the probe, researchers can gain insights into the enzyme's catalytic mechanism and substrate-binding pocket. nih.gov This information is invaluable for the rational design of enzyme inhibitors and modulators. semanticscholar.org For example, spin-labeled sulfonyl fluorides have been used as active site probes to compare the structural environments of enzymes like α-chymotrypsin and trypsin. nih.gov This approach provides detailed information about the topology and dynamics of the active site.
Use in Radiolabeling for Preclinical Research
The incorporation of the fluorine-18 (¹⁸F) isotope into molecules for positron emission tomography (PET) imaging is a cornerstone of preclinical and clinical research. iaea.org 3-Fluoropropane-1-sulfonyl fluoride derivatives are particularly useful in this context.
Prosthetic groups are small, radiolabeled molecules that can be attached to larger biomolecules, such as peptides and proteins, which are not easily radiolabeled directly. researchgate.net 3-[¹⁸F]Fluoropropanesulfonyl chloride, a derivative of this compound, has been developed as a prosthetic agent for the ¹⁸F-labeling of amines. beilstein-journals.orgscilit.com This allows for the creation of ¹⁸F-labeled sulfonamides that can be used as imaging agents. The development of such prosthetic groups is crucial for expanding the range of biomolecules that can be studied using PET. The resulting ¹⁸F-labeled bioconjugates can be used to visualize and quantify biological processes in vivo, providing critical information for drug development and disease diagnosis. mdpi.com
| Prosthetic Group Precursor | Labeled Biomolecule | Application |
| 3-[¹⁸F]Fluoropropanesulfonyl chloride | Amines (forming sulfonamides) | PET Imaging Agent Development |
| 4-(Tributylstannyl)benzoic acid | PSMA Inhibitors | Preclinical Evaluation of Radioligands |
| [¹⁸F]FBAMPy | Thiol-containing molecules | Thiol-Reactive Radiotracer |
This table summarizes examples of prosthetic groups used in preclinical radiolabeling research.
In radiochemistry, fluoride-relay intermediates are molecules that can capture and then transfer the [¹⁸F]fluoride ion to a target molecule. This approach can simplify the radiolabeling process, particularly in settings with limited radiochemistry infrastructure. While the direct use of this compound as a fluoride-relay intermediate is not extensively documented, the principles of sulfur-fluoride exchange (SuFEx) chemistry are relevant. rsc.org The development of practical radiofluoride relay reagents, such as [¹⁸F]ethenesulfonyl fluoride, demonstrates the potential of sulfonyl fluoride-based compounds in simplifying ¹⁸F-labeling procedures. andrearobinsongroup.com This methodology allows for the efficient transfer of the radioisotope under mild conditions, broadening the accessibility of PET tracer production.
of this compound
The unique chemical properties of this compound, particularly the reactivity of the sulfonyl fluoride group, have positioned it as a valuable compound in the field of materials science. Its utility is largely derived from the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a click chemistry process that allows for the efficient and reliable formation of strong covalent bonds. acs.orgresearchgate.netsigmaaldrich.com This reactivity enables its use in the modification of existing polymers and the synthesis of novel materials with specialized functionalities. smolecule.com
Polymer Functionalization and Modification
The introduction of the sulfonyl fluoride moiety onto polymer chains is a key strategy for creating functional materials. This compound can be employed in post-polymerization modification (PPM), a technique that introduces new functional groups onto an existing polymer backbone. researchgate.net This approach allows for the precise control of the chemical and physical properties of the resulting material.
One of the primary methods for achieving this functionalization is through the SuFEx reaction. researchgate.net The sulfonyl fluoride group can react with a variety of nucleophiles, such as amines and phenols, to form stable sulfonamide and sulfonate ester linkages, respectively. This versatility allows for the attachment of a wide range of functional molecules to the polymer, thereby tailoring its properties for specific applications.
Key Research Findings in Polymer Functionalization:
| Polymer Backbone | Functionalization Strategy | Resulting Properties | Potential Applications |
| Polynorbornene | Post-polymerization modification via SuFEx reaction with various nucleophiles. researchgate.net | Tunable surface energy, improved adhesion, and biocompatibility. | Advanced coatings, biomedical devices, and specialized membranes. |
| Polystyrene | Copolymerization with sulfonyl fluoride-containing monomers. | Introduction of reactive sites for further functionalization. | Functional resins for chromatography and solid-phase synthesis. |
| Polyacrylates | Grafting of this compound onto the polymer backbone. | Enhanced thermal stability and chemical resistance. | High-performance elastomers and adhesives. |
The ability to modify polymer surfaces is of particular interest. By functionalizing the surface of a polymer with this compound, it is possible to create a material with a hydrophilic or hydrophobic surface, depending on the subsequent reaction partner. This has significant implications for applications in areas such as biocompatible materials, anti-fouling coatings, and microfluidic devices.
Development of Novel Materials for Organic Electronics
While direct applications of this compound in organic electronics are still an emerging area of research, the introduction of sulfonyl fluoride groups into conjugated polymers is a promising strategy for the development of new materials for this field. The strong electron-withdrawing nature of the sulfonyl group can significantly influence the electronic properties of a polymer, affecting its energy levels and charge transport characteristics.
The functionalization of polymers with sulfonyl fluoride groups can lead to:
Lowering of HOMO and LUMO energy levels: This can improve the air stability of the material and facilitate charge injection from electrodes.
Increased electron affinity: This can enhance the performance of n-type organic field-effect transistors (OFETs).
Improved morphology and solubility: The introduction of the fluoroalkyl group can influence the packing of polymer chains in the solid state and improve solubility in organic solvents, which is crucial for solution-based processing of electronic devices.
Research in this area is focused on the synthesis of novel monomers containing the this compound moiety, which can then be polymerized to create new conjugated polymers with tailored electronic properties for use in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and OFETs.
Role in Ion-Exchange Resins
Ion-exchange resins are polymers that can exchange their mobile ions for ions of similar charge from a surrounding solution. Perfluorinated ion-exchange resins containing sulfonic acid groups are widely used as proton exchange membranes in fuel cells due to their high proton conductivity and chemical stability. google.com
The precursor to these sulfonic acid groups is often a sulfonyl fluoride group. google.com While specific examples using this compound are not prevalent, the general principle involves the copolymerization of a fluorinated monomer with a vinyl ether monomer containing a sulfonyl fluoride group. google.com The resulting polymer is then hydrolyzed to convert the sulfonyl fluoride groups into sulfonic acid groups.
Properties of Sulfonyl Fluoride-Containing Precursors for Ion-Exchange Resins:
| Property | Influence of this compound |
| Chemical Stability | The C-F and S-F bonds impart high resistance to chemical attack. |
| Thermal Stability | The fluorinated alkyl chain enhances the thermal stability of the polymer. |
| Ion-Exchange Capacity | The concentration of the sulfonyl fluoride monomer determines the density of ion-exchange sites. |
| Hydrophobicity/Hydrophilicity | The fluoroalkyl group contributes to the hydrophobic nature of the polymer backbone, while the sulfonic acid groups provide hydrophilicity. |
Fabrication of Functional Polymeric Materials and Dyes
The reactivity of the sulfonyl fluoride group makes this compound a useful building block for the synthesis of functional polymeric materials and dyes. By reacting this compound with molecules containing nucleophilic groups, such as amines or alcohols, a wide variety of functional molecules can be created.
In the context of dyes, the sulfonyl fluoride group can be used to covalently attach a chromophore to a polymer backbone. This results in a material with long-lasting color that is resistant to leaching. This is particularly important for applications where the material is in contact with solvents or exposed to harsh environmental conditions.
Furthermore, the introduction of the this compound moiety can be used to create polymers with specific functionalities, such as:
Stimuli-responsive materials: Polymers that change their properties in response to external stimuli such as light, temperature, or pH.
Bioconjugates: The sulfonyl fluoride group can be used to attach biomolecules, such as proteins or DNA, to a polymer, creating materials for applications in diagnostics and drug delivery.
Cross-linked networks: The reaction of the sulfonyl fluoride group with difunctional or multifunctional nucleophiles can be used to create cross-linked polymer networks with enhanced mechanical properties.
The versatility of this compound in these applications stems from the reliable and efficient nature of the SuFEx reaction, which allows for the creation of a diverse range of functional materials with tailored properties.
Theoretical and Computational Investigations of 3 Fluoropropane 1 Sulfonyl Fluoride
Quantum Chemical Studies
Quantum chemical studies, particularly those using Density Functional Theory (DFT), are fundamental to modern chemical research, providing detailed information about molecular properties from first principles. nih.gov These methods are essential for exploring the nuances of fluorinated compounds. emerginginvestigators.org
The electronic structure of 3-fluoropropane-1-sulfonyl fluoride (B91410) is dominated by the high electronegativity of the fluorine and oxygen atoms. The sulfonyl fluoride (-SO₂F) group is strongly electron-withdrawing, creating a highly electrophilic sulfur center. This is due to the polarization of the S=O and S-F bonds, which draws electron density away from the sulfur atom. Computational methods like electrostatic potential (ESP) surface analysis can visualize these charge distributions, highlighting the electron-deficient sulfur atom (a site for nucleophilic attack) and the electron-rich regions around the oxygen and fluorine atoms. nih.govresearchgate.net
The C-F bond in the propyl chain also introduces significant polarity. The fluorine atom's inductive effect influences the charge distribution along the carbon backbone. Natural Bond Orbital (NBO) analysis, a common computational technique, can quantify the charge delocalization and stability within the molecule. researchgate.net DFT calculations on related fluorinated organic compounds show that fluorine substitution significantly alters the electronic properties, which can be crucial for designing molecules with specific characteristics. nih.govacs.org
Theoretical studies are critical for elucidating the mechanisms of reactions involving sulfonyl fluorides. A key area of interest is the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a highly reliable "click chemistry" transformation. oup.com Computational modeling can map the potential energy surface of the SuFEx reaction, identifying transition states and calculating activation energies for the nucleophilic substitution at the sulfur center. acs.org
For 3-fluoropropane-1-sulfonyl fluoride, a nucleophile would attack the electrophilic sulfur atom, leading to a transition state and subsequent displacement of the fluoride ion. nih.gov The stability and reactivity in these reactions are well-balanced; the S-F bond is thermodynamically stable and resistant to hydrolysis, yet it can be activated for exchange with various nucleophiles. acs.org DFT calculations on similar systems have been used to investigate reaction pathways, such as the formation of aryl sulfonyl fluorides, confirming the feasibility of different catalytic cycles and reaction stages. nih.gov Proposed mechanisms often involve the formation of intermediates that can be characterized computationally, even if they are too unstable to be isolated experimentally. nih.govmdpi.com
The conformational landscape of this compound is primarily determined by the rotations around the C-C bonds of the propyl chain. Fluorine substitution is known to have a profound impact on molecular conformation. nih.govacs.orgnih.gov Detailed computational analysis of 1,3-difluoropropane, a structural analog of the backbone of this compound, provides significant insight. nih.govacs.org
Studies using methods like M05-2X/6-311+G** show that the conformational profile of 1,3-difluoropropane is strongly biased toward gauche-gauche (gg) conformations in the gas phase, which minimizes repulsive electrostatic interactions between the fluorine atoms. nih.gov The presence of the bulky and polar sulfonyl fluoride group at the 1-position would further influence these preferences through steric hindrance and dipole-dipole interactions. The relative energies of different conformers are sensitive to the solvent environment; the destabilization of conformers with aligned C-F dipoles is significantly reduced in polar solvents. nih.gov
| Conformer | Dihedral Angles (F-C-C-C) | Relative Energy (kJ/mol) | Dipole Moment (Debye) | Population (%) |
|---|---|---|---|---|
| gg(l) | gauche, gauche (like signs) | 0.00 | 2.79 | 88.6 |
| ga/ag | gauche, anti | 5.8 | 2.62 | 11.2 |
| gg(u) | gauche, gauche (unlike signs) | 15.4 | 0.00 | 0.1 |
| aa | anti, anti | 19.7 | 0.00 | 0.1 |
The way this compound molecules pack in the solid state is governed by a network of noncovalent interactions. Computational studies on crystals of related sulfonyl fluorides reveal the importance of various weak interactions. nih.govnih.gov The electron-rich oxygen atoms of the sulfonyl group are effective hydrogen bond acceptors, likely forming C–H···O interactions with the propyl chains of neighboring molecules. nih.gov
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Nature of Interaction |
|---|---|---|---|---|
| Hydrogen Bond | C-H (propyl chain) | O=S (sulfonyl) | 2.5 - 2.8 | Electrostatic, Dispersive nih.gov |
| Hydrogen Bond | C-H (propyl chain) | F-C (fluorine) | 2.1 - 3.0 | Mainly Dispersive rsc.org |
| Halogen...Oxygen | C-F | O=S | ~3.1 - 3.4 | Repulsive/Weakly Attractive nih.gov |
| Fluorine...Fluorine | S-F or C-F | S-F or C-F | >2.8 | Weakly Stabilizing/Destabilizing acs.org |
Machine Learning Approaches in Reactivity Prediction
Machine learning (ML) has emerged as a powerful tool to navigate complex chemical reaction spaces and predict outcomes without the need for exhaustive experimentation. ucla.edu For reactions involving sulfonyl fluorides, such as deoxyfluorination, ML algorithms can identify the optimal combination of reagents and bases to achieve high yields for new substrates. semanticscholar.orgprinceton.edu
A typical ML workflow involves training a model, such as a random forest algorithm, on a large dataset of reactions with known outcomes. ucla.edu The inputs to the model are numerical representations of the molecules involved, known as molecular descriptors. These descriptors can encode structural, electronic, and steric features of the alcohol substrate, the sulfonyl fluoride reagent, and the base. By analyzing the complex interplay between these features, the trained model can predict the yield for a previously untested reaction. ucla.eduacs.orgnih.gov This approach allows researchers to evaluate the feasibility of a transformation and identify high-yielding conditions a priori, significantly accelerating methods development. ucla.edu
| Descriptor Category | Example Features | Information Encoded |
|---|---|---|
| Steric Properties | Sterimol parameters, Buried volume | Size and shape of substituents on the alcohol and base. |
| Electronic Properties | Hammett parameters, Calculated atomic charges | Electron-donating or -withdrawing nature of groups on the sulfonyl fluoride. |
| Topological Descriptors | Molecular connectivity indices | Structural branching and complexity of the molecules. |
| Quantum Chemical | HOMO/LUMO energies, Dipole moment | Calculated electronic properties of the reactants. |
Advanced Computational Modeling for Fluorinated Compounds
The unique properties of fluorine—its high electronegativity, small size, and the strength of the C-F bond—present specific challenges and opportunities for computational modeling. Advanced methods are required to accurately capture the strong polarization effects and noncovalent interactions that fluorine imparts on a molecule. sciencedaily.com
Density Functional Theory (DFT) is the workhorse for studying fluorinated compounds, capable of providing accurate predictions of geometries, electronic structures, and reaction energetics. nih.gov For complex systems, hybrid approaches that combine DFT with experimental data (e.g., from NMR) can yield more accurate models of molecular behavior in solution. sciencedaily.com
Beyond DFT, more advanced computational strategies are being employed. For instance, high-level ab initio methods can be used to benchmark the accuracy of different DFT functionals for calculating properties like bond dissociation energies. Furthermore, computational frameworks are being developed to design novel fluorinated compounds with tailored properties, such as enhanced thermal stability or specific reactivity, by systematically modifying their molecular architecture and evaluating the outcomes in silico.
Spectroscopic Characterization Methodologies for 3 Fluoropropane 1 Sulfonyl Fluoride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 3-fluoropropane-1-sulfonyl fluoride (B91410) in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F, NMR provides atom-by-atom information on connectivity and chemical environment.
One-dimensional NMR spectroscopy is fundamental to the initial characterization. The presence of two distinct fluorine atoms in 3-fluoropropane-1-sulfonyl fluoride—one attached to the propyl chain and one to the sulfonyl group—makes ¹⁹F NMR particularly informative.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the three methylene (B1212753) (-CH₂-) groups of the propane (B168953) chain. The signals would appear as complex multiplets due to proton-proton (H-H) coupling and proton-fluorine (H-F) coupling with the fluorine atom on the adjacent carbon. The methylene group attached to the sulfonyl fluoride moiety (C1) would be the most deshielded, appearing furthest downfield.
¹³C NMR: The carbon NMR spectrum will display three resonances for the three carbon atoms of the propane backbone. The chemical shifts are influenced by the attached atoms. The carbon bonded to the fluorine atom (C3) and the carbon bonded to the sulfonyl group (C1) will show characteristic shifts and splitting patterns due to one-bond and two-bond carbon-fluorine (J-CF) couplings.
¹⁹F NMR: The fluorine-19 NMR spectrum is crucial for confirming the structure. It is expected to show two distinct signals: one for the fluorine atom of the sulfonyl fluoride group (-SO₂F) and another for the fluorine atom on the propyl chain (F-C). The chemical shift of the sulfonyl fluoride is typically found in a distinct region from that of an alkyl fluoride. rsc.org The fluorine on the chain will be split into a triplet by the adjacent protons, while the sulfonyl fluoride signal will be a triplet due to coupling with the protons on the alpha-carbon.
The following table outlines the predicted NMR characteristics for this compound, based on typical values for similar functional groups. rsc.org
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| ¹H NMR | |||
| -CH₂-SO₂F | ~3.5 - 3.8 | Multiplet | J-HH, J-HF |
| -CH₂- | ~2.2 - 2.5 | Multiplet | J-HH, J-HF |
| F-CH₂- | ~4.5 - 4.8 | Multiplet (doublet of triplets) | J-HF, J-HH |
| ¹³C NMR | |||
| -CH₂-SO₂F | ~50 - 55 | Triplet (due to ²J-CF) | ²J-CF |
| -CH₂- | ~25 - 30 | Doublet of triplets | ²J-CF, ³J-CF |
| F-CH₂- | ~80 - 85 | Doublet (due to ¹J-CF) | ¹J-CF |
| ¹⁹F NMR | |||
| -SO₂F | +40 to +70 | Triplet | ³J-FH |
| F -CH₂- | -210 to -230 | Multiplet | ²J-FH, ³J-FH |
While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are employed to definitively establish the bonding framework and resolve any spectral ambiguities. nationalmaglab.org These experiments correlate signals from different nuclei, providing a map of molecular connectivity. nih.goved.ac.uk
COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments would reveal the proton-proton coupling network along the propane chain, confirming the -CH₂-CH₂-CH₂- sequence.
HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): These experiments correlate proton signals with their directly attached carbon-13 nuclei, allowing for the unambiguous assignment of each carbon resonance to its corresponding proton signal.
HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can identify nuclei that are close in space, providing information about the molecule's preferred conformation in solution. nih.gov
Vibrational Spectroscopy (IR, Raman)
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, IR and Raman spectroscopy are particularly useful for confirming the presence of the sulfonyl fluoride (-SO₂F) and alkyl fluoride (C-F) moieties. researchgate.net The sulfonyl group gives rise to very strong and characteristic absorption bands in the IR spectrum.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| -SO₂- | Asymmetric Stretch (νas) | 1370 - 1450 | Strong (IR) |
| -SO₂- | Symmetric Stretch (νs) | 1180 - 1210 | Strong (IR) |
| S-F | Stretch | 750 - 850 | Strong (IR) |
| C-F | Stretch | 1000 - 1100 | Strong (IR) |
| C-H | Stretch | 2850 - 3000 | Medium-Strong |
The presence of strong bands in these specific regions provides clear evidence for the key functional groups within the molecule. Raman spectroscopy provides complementary information, particularly for the more symmetric vibrations. nih.gov
X-ray Diffraction Studies
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. carleton.edu
Should this compound, or a solid derivative, be crystallized, single-crystal X-ray diffraction (SC-XRD) analysis can provide a definitive solid-state structure. nih.govspringernature.com This non-destructive technique involves directing a beam of X-rays onto a single crystal and analyzing the resulting diffraction pattern. carleton.edu
The analysis yields a wealth of structural information, including:
Precise bond lengths: e.g., the exact lengths of the C-C, C-H, C-F, S=O, and S-F bonds.
Accurate bond angles: The geometry around the sulfur atom (typically tetrahedral) and the carbon atoms can be determined with high precision.
Torsion angles: These define the conformation of the propyl chain in the crystal lattice.
Unit cell dimensions: The fundamental repeating unit of the crystal is characterized. carleton.edu
Intermolecular interactions: The data reveals how molecules pack together in the crystal, highlighting non-covalent interactions such as hydrogen bonds or dipole-dipole interactions that influence the solid-state structure. nih.gov
This information is invaluable for understanding the molecule's intrinsic properties and how it interacts with its environment in the solid phase. nih.govresearchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for the structural elucidation and confirmation of this compound. While a publicly available experimental electron ionization (EI) mass spectrum for this compound is not readily found in common databases like the NIST WebBook, its fragmentation pattern can be predicted based on the behavior of similar aliphatic sulfonyl fluorides and alkyl halides. libretexts.orgcmu.edunist.gov
Upon electron ionization, the molecule is expected to form a molecular ion, [C₃H₆F₂O₂S]⁺˙. Due to the presence of electronegative fluorine and the sulfonyl group, this molecular ion may be unstable. Common fragmentation pathways for alkylsulfonyl compounds involve the cleavage of C-S and C-C bonds. libretexts.org The loss of the sulfonyl fluoride group (•SO₂F) or cleavage of the propyl chain would lead to characteristic fragment ions.
Furthermore, predicted mass-to-charge ratios (m/z) for various adducts of this compound have been calculated and are available in public databases. These values are critical for analysis using soft ionization techniques such as electrospray ionization (ESI) or chemical ionization (CI), which are commonly coupled with liquid chromatography.
Table 1: Predicted m/z for Adducts of this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 145.0129 |
| [M+Na]⁺ | 166.9948 |
| [M+K]⁺ | 182.9688 |
| [M-H]⁻ | 142.9984 |
| [M+HCOO]⁻ | 189.0039 |
| [M+CH₃COO]⁻ | 203.0195 |
This data is based on theoretical calculations and provides a valuable reference for mass spectrometry analysis.
The fragmentation of aromatic sulfonamides often involves the elimination of sulfur dioxide (SO₂), a process that is influenced by the substituents on the aromatic ring. nih.gov While this compound is an aliphatic compound, its derivatives that incorporate aromatic moieties could exhibit similar fragmentation behaviors.
Chromatographic Analysis for Purity and Stereochemical Control
Chromatographic techniques are fundamental for assessing the purity of this compound and for the separation and quantification of stereoisomers of its derivatives. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods employed.
The purity of sulfonyl fluorides can be effectively determined using HPLC, often coupled with a UV detector. nih.govacs.org For compounds lacking a strong chromophore, derivatization can be employed to enhance detection. acs.orgnih.gov For instance, a method for determining the molar activity of [¹⁸F]fluoride involves its conversion to a sulfonyl fluoride, which can then be quantified by HPLC with UV detection. nih.gov This highlights the suitability of HPLC for the analysis of compounds containing the sulfonyl fluoride functional group.
Fluorinated stationary phases in HPLC can offer unique selectivity for the separation of fluorinated compounds, providing an alternative to traditional C8 and C18 columns. chromatographyonline.com These phases can lead to different elution orders and enhanced separation of complex mixtures of fluorinated substances.
Chiral HPLC for Stereoisomer Separation
For derivatives of this compound that are chiral, controlling the stereochemistry is often critical for their intended application. Chiral HPLC is the benchmark technique for the separation and quantification of enantiomers. nih.gov
The development of a chiral separation method typically involves screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) and Pirkle-type CSPs are widely used for the separation of a broad range of chiral compounds. sigmaaldrich.com The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile (B52724)/water) system, is crucial for achieving optimal separation. sigmaaldrich.com
While specific applications of chiral HPLC for this compound derivatives are not extensively documented in publicly available literature, the successful separation of enantiomers of structurally related compounds provides a strong precedent. For example, the enantiomers of sulfonimidoyl fluorides have been successfully separated using chiral HPLC. acs.org Similarly, chiral HPLC methods have been developed for the separation of various chiral drugs, including beta-blockers and fluoroquinolones, demonstrating the versatility of this technique. nih.govnih.gov The determination of enantiomeric excess for stereoselective syntheses of complex molecules often relies on chiral HPLC analysis. acs.org
Table 2: Common Chiral Stationary Phases and Their Applicability
| Chiral Stationary Phase (CSP) Type | Examples | Typical Applications |
| Polysaccharide-based | Chiralcel® OD, Chiralpak® AD | Broad applicability for a wide range of chiral compounds. |
| Pirkle-type | Whelk-O® 1 | Separation of enantiomers of amides, epoxides, esters, etc. |
| Macrocyclic Glycopeptides | Chirobiotic™ V, Chirobiotic™ T | Separation of polar and ionizable compounds. |
| Cyclodextrin-based | Cyclobond™ | Separation of aromatic alcohols and amines. |
This table provides a general overview of commonly used CSPs and their typical applications, which can guide the development of chiral separation methods for derivatives of this compound.
The development of a successful chiral HPLC method for a derivative of this compound would involve screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers. The use of a suitable detector, such as a UV detector or a mass spectrometer, would then allow for the accurate quantification of each enantiomer and the determination of the enantiomeric excess.
Derivatives and Analogues of 3 Fluoropropane 1 Sulfonyl Fluoride in Research
Alkyl Sulfonyl Fluorides
Alkyl sulfonyl fluorides, the class to which 3-fluoropropane-1-sulfonyl fluoride (B91410) belongs, are foundational building blocks in SuFEx chemistry. nih.gov Research in this area has focused on developing novel synthetic methods and exploring their applications as chemical probes and electrophilic warheads for covalent inhibitors. acs.org Unlike their aryl counterparts, which were historically more accessible, the synthesis of structurally diverse and sp3-rich alkyl sulfonyl fluorides has been a more recent development. nih.gov
Key research findings include:
Synthesis: Modern synthetic strategies have moved beyond classical methods to include more versatile and milder protocols. Photoredox catalysis has emerged as a powerful tool, enabling the preparation of alkyl sulfonyl fluorides from readily available starting materials like alkyl bromides, alcohols, and carboxylic acids. acs.orgorganic-chemistry.orgthieme-connect.com Other methods involve the use of solid, bench-stable sulfur dioxide surrogates like DABSO in conjunction with Grignard reagents, followed by oxidative fluorination. thieme-connect.com
Reactivity and Applications: Alkyl sulfonyl fluorides serve as important electrophiles in SuFEx reactions, connecting with a variety of nucleophiles. researchgate.net In chemical biology, they have been developed as covalent inhibitors of enzymes, particularly serine proteases like chymotrypsin (B1334515) and fatty acid amide hydrolase (FAAH). rsc.org The reactivity of the sulfonyl fluoride moiety allows it to form stable covalent bonds with nucleophilic residues such as serine, lysine (B10760008), and tyrosine in protein binding sites. acs.orgrsc.org For example, complex amino acid-derived aliphatic sulfonyl fluorides have been synthesized and optimized as potent protease inhibitors. rsc.org
Table 1: Selected Modern Synthetic Routes to Alkyl Sulfonyl Fluorides
| Starting Material | Key Reagents | Method | Reference |
|---|---|---|---|
| Alkyl Bromides/Alcohols | Photoredox catalyst, SO₂, Selectfluor | Photoredox Catalysis / Flow Chemistry | acs.orgorganic-chemistry.org |
| Alkyl Grignard Reagents | DABSO, NFSI or Selectfluor | Two-step, one-pot | thieme-connect.com |
| Alkyl Katritzky Salts | Photoredox or thermal activation, SO₂ source | Radical Approach | thieme-connect.com |
Aryl and Hetaryl Sulfonyl Fluorides
Aryl and hetaryl sulfonyl fluorides are perhaps the most extensively studied class of sulfonyl fluorides, largely due to their widespread application as covalent probes in chemical biology and as warheads in drug discovery. acs.orgnih.gov Their rigid aromatic scaffolds allow for precise positioning of the reactive sulfonyl fluoride group within a protein's binding pocket, enabling the covalent targeting of specific amino acid residues. nih.gov
Key research findings include:
Synthesis: A variety of methods exist for the synthesis of aryl sulfonyl fluorides, including the fluorination of aryl sulfonyl chlorides, Pd-catalyzed reactions of aryl halides with a sulfur dioxide source, and Sandmeyer-type reactions of aryldiazonium salts. acs.orgorganic-chemistry.org More recently, methods using (hetero)aryl boronic acids have expanded the accessibility of these compounds. organic-chemistry.org
Covalent Targeting: Aryl sulfonyl fluorides are known to react with a range of nucleophilic amino acids beyond the canonical cysteine. They form stable adducts with lysine, tyrosine, and histidine, and have been used to develop covalent inhibitors for targets that lack an accessible cysteine. acs.orgacs.org This multi-targeting capability significantly expands the "ligandable" proteome. acs.org For instance, aryl sulfonyl fluoride electrophiles have been successfully used to target tyrosine residues in Ral GTPases and lysine residues in the translation initiation factor eIF4E. acs.orgnih.gov
Drug Discovery: The balanced reactivity and stability of aryl sulfonyl fluorides make them attractive for developing covalent drugs. nih.govacs.org However, their reactivity can sometimes be too high, leading to off-target effects. nih.govtdl.org Research has focused on tuning the electronic properties of the aryl ring to modulate reactivity, achieving a balance that allows for selective targeting in vivo. nih.gov For example, methoxy-substituted aryl sulfonyl fluorides have shown a good balance of reactivity and stability for targeting histidine residues in the anti-apoptotic protein Mcl-1. nih.gov
Table 2: Reactivity of Aryl Sulfonyl Fluorides with Nucleophilic Amino Acid Residues
| Amino Acid | Reactivity | Application Example | Reference |
|---|---|---|---|
| Tyrosine (Tyr) | Forms stable sulfonate ester | Covalent inhibition of Ral GTPase, BCL6 | acs.orgnih.gov |
| Lysine (Lys) | Forms stable sulfonamide | Targeting eIF4E | acs.orgnih.gov |
| Histidine (His) | Forms stable sulfonyl-imidazole | Targeting Mcl-1, A3 receptor | acs.orgrsc.orgnih.gov |
Fluoroalkenyl Sulfonyl Fluorides
Fluoroalkenyl sulfonyl fluorides represent a more specialized class of SuFEx hubs, combining the reactivity of the sulfonyl fluoride group with the synthetic versatility of a carbon-carbon double bond. Research into these compounds is newer but has already yielded powerful multifunctional reagents for organic synthesis and chemical biology. nih.govresearchgate.net
Key research findings include:
Synthesis: Efficient synthetic routes have been developed to access these valuable building blocks. One notable method is the palladium-catalyzed reaction of alkenyl triflates with a sulfur dioxide surrogate (DABSO) and an electrophilic fluorine source, which produces cyclic alkenylsulfonyl fluorides. nih.gov Another innovative approach involves the photoredox-catalyzed radical chloro-fluorosulfonylation of alkynes to construct β-chloro alkenylsulfonyl fluorides (BCASF). researchgate.net
Multifunctionality: These compounds are densely functionalized and can undergo a diverse range of subsequent transformations. The sulfonyl fluoride group can participate in SuFEx reactions, while the alkenyl moiety can be functionalized through methods like conjugate addition, hydrogenation, or cycloaddition reactions. nih.govresearchgate.net This orthogonality allows for the rapid construction of complex molecular scaffolds from a single, compact reagent. nih.gov For example, cyclic alkenylsulfonyl fluorides have been shown to undergo nucleophilic substitution at the sulfur center, conjugate addition to the alkene, and N-functionalization, demonstrating their potential as versatile templates in medicinal chemistry. nih.gov
Sulfamoyl and Sulfonimidoyl Fluorides
Sulfamoyl fluorides (R₂NSO₂F) and sulfonimidoyl fluorides (R-S(O)(NR')-F) are nitrogen-containing analogues of sulfonyl fluorides. They are generally less reactive than their sulfonyl fluoride counterparts, a property that researchers have leveraged to develop highly selective chemical probes. claremont.edursc.org
Key research findings include:
Sulfamoyl Fluorides: These compounds are typically synthesized by reacting secondary amines with sulfuryl fluoride (SO₂F₂) gas or a solid surrogate. rsc.orgenamine.netnih.gov Due to their attenuated reactivity, N-disubstituted sulfamoyl fluorides are significantly more stable towards hydrolysis and a wide range of nucleophiles compared to sulfonyl chlorides or even sulfonyl fluorides. enamine.net This lower intrinsic reactivity makes them highly selective probes for covalent modification of proteins, as they are more likely to react only when held in proximity to a nucleophilic residue within a specific binding pocket. claremont.edu They have been explored as fragments for targeting lysine residues and in "inverse drug discovery" approaches to identify new protein targets. claremont.edunih.gov
Sulfonimidoyl Fluorides (SIFs): SIFs are another class of SuFEx-able electrophiles that have garnered interest due to their tunable reactivity and, notably, the presence of a chiral sulfur center. researchgate.net This chirality introduces an additional element for achieving stereospecific interactions with biological targets. The synthesis of chiral SIFs has been a challenge, but recent advances are enabling their exploration as novel covalent probes. researchgate.net Like sulfamoyl fluorides, they are being investigated in inverse drug discovery campaigns to identify specific protein-ligand interactions. researchgate.net
Other Functionalized Sulfonyl Fluorides (e.g., β-keto sulfonyl fluorides)
The introduction of additional functional groups into the sulfonyl fluoride scaffold creates highly versatile building blocks with expanded synthetic potential. A prominent example is the class of β-keto sulfonyl fluorides (BKSFs). acs.orgresearchgate.net
Key research findings include:
Synthesis: Electrochemical methods have proven particularly effective for the synthesis of BKSFs. acs.orgacs.orgnih.gov One protocol describes the radical fluorosulfonylation of vinyl triflates using fluorosulfonyl chloride (FSO₂Cl) as the radical precursor. acs.orgorganic-chemistry.org This metal-free approach is scalable and provides access to previously inaccessible cyclic BKSFs. acs.org Another electrochemical method achieves the oxo-fluorosulfonylation of alkynes in the presence of air. researchgate.net
Synthetic Utility: BKSFs are valuable as multifunctional connective hubs in SuFEx chemistry. acs.org The presence of the ketone functionality alongside the sulfonyl fluoride allows for orthogonal reaction sequences, enabling the construction of complex molecules. Beyond their use as synthetic intermediates, these molecules are also being investigated as bioactive agents, for instance, as potential control agents against plant diseases. acs.org
Related Sulfur-Fluorine Containing Compounds in Synthetic Chemistry
The research on 3-fluoropropane-1-sulfonyl fluoride derivatives is part of a larger narrative centered on the unique properties of the sulfur-fluorine bond in synthesis. asu.edunih.gov The broader family of S(VI)-F containing compounds, particularly fluorosulfates and the reagents used to install the sulfonyl fluoride motif, are central to the expansion of SuFEx chemistry.
Key research findings include:
Fluorosulfates (ROSO₂F): Aryl fluorosulfates are closely related to aryl sulfonyl fluorides and are also key players in SuFEx chemistry. acs.org They are typically prepared from phenols and sulfuryl fluoride (SO₂F₂) gas. guidechem.com Generally, fluorosulfates are less reactive than the corresponding sulfonyl fluorides, which can be advantageous for achieving greater selectivity in biological systems. nih.govnih.gov They have been successfully used to target lysine and histidine residues in proteins. nih.govenamine.net
Sulfuryl Fluoride (SO₂F₂): This inexpensive, commercially available gas is a cornerstone reagent for installing the -SO₂F group. asu.eduguidechem.com It is the primary reagent for synthesizing aryl fluorosulfates from phenols and sulfamoyl fluorides from secondary amines. rsc.orgguidechem.com The development of methods for its safe and convenient handling, including ex situ generation, has broadened its application in academic and industrial labs. rsc.orgguidechem.com
Deoxyfluorination Reagents: Compounds like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are classic reagents used for deoxygenative fluorination, including the conversion of sulfonic acids to sulfonyl fluorides. acs.orgnih.gov While effective, newer, milder, and more selective reagents and methods, such as using XtalFluor-E® or thionyl fluoride, have been developed to improve the synthesis of sulfonyl fluorides from stable sulfonic acid precursors. rsc.orgnih.gov These advancements avoid the use of unstable sulfonyl chloride intermediates and expand the scope of accessible sulfonyl fluoride structures. nih.govnih.gov
Future Research Directions and Perspectives for 3 Fluoropropane 1 Sulfonyl Fluoride
Innovations in Green Synthetic Chemistry for Fluorinated Compounds
The synthesis of organofluorine compounds is undergoing a significant transformation towards more environmentally benign methods. dovepress.com Future research on 3-Fluoropropane-1-sulfonyl fluoride (B91410) will likely focus on developing greener synthetic protocols that move away from hazardous reagents and minimize waste.
Recent breakthroughs in the synthesis of sulfonyl fluorides offer a roadmap for the future production of 3-Fluoropropane-1-sulfonyl fluoride. For instance, the use of potassium fluoride (KF) as a safe and abundant fluorine source has been demonstrated for the efficient conversion of thiols and disulfides into a wide range of sulfonyl fluorides, generating only non-toxic salt byproducts. eurekalert.org Another promising green approach involves the electroreductive hydroxy-fluorosulfonylation of alkenes, which utilizes oxygen as a reactant. thieme-connect.com Photoredox catalysis also presents a mild and scalable method for preparing alkyl sulfonyl fluorides from readily available starting materials like alkyl bromides and alcohols. organic-chemistry.org
These innovative methods stand in contrast to traditional fluorination processes, such as the Simons electrochemical fluorination, which, despite being cost-effective, can result in low yields and involve hazardous materials like hydrogen fluoride. dovepress.com The adoption of these greener synthetic strategies would not only make the production of this compound more sustainable but also potentially more cost-effective and scalable. eurekalert.org
| Green Synthesis Approach | Key Features | Potential Advantage for this compound Synthesis | Reference |
|---|---|---|---|
| Potassium Fluoride (KF) as Fluorine Source | Utilizes an inexpensive and safe fluorinating agent; minimal toxic byproducts (only salts). | Low-cost, scalable, and environmentally friendly production. | eurekalert.org |
| Photoredox Catalysis | Mild reaction conditions; uses light to drive the reaction; scalable. | Energy-efficient synthesis from readily available precursors. | organic-chemistry.org |
| Electrochemistry | Avoids the use of chemical redox agents; can use simple starting materials. | Clean synthesis with high control over reaction conditions. | thieme-connect.com |
| Aqueous Media Synthesis | Uses water as a solvent, reducing reliance on volatile organic compounds. | Improved safety and reduced environmental impact. | nih.gov |
Expanded Applications in Advanced Organic Synthesis
The sulfonyl fluoride moiety is a versatile functional group in organic synthesis, valued for its unique balance of stability and reactivity. thieme-connect.comthieme-connect.com This reactivity is famously harnessed in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions that enable the rapid and reliable formation of strong bonds. acs.orgacs.org Future research will likely explore the use of this compound as a novel building block in such reactions.
The applications for sulfonyl fluorides in organic transformations are extensive, including the formation of carbon-carbon, carbon-nitrogen, and carbon-fluorine bonds, as well as various sulfur-heteroatom bonds. thieme-connect.comthieme-connect.comresearchgate.net They are also employed in multicomponent reactions and cyclizations. thieme-connect.comresearchgate.net The presence of the 3-fluoropropyl group in this compound could be leveraged to introduce this specific fluorinated alkyl chain into a variety of molecular scaffolds, thereby modifying the properties of the target molecules. For example, incorporating this group could alter the lipophilicity, metabolic stability, and binding characteristics of bioactive compounds. youtube.com
The development of new catalytic systems will continue to expand the utility of sulfonyl fluorides. acs.org Research into the late-stage functionalization of complex molecules using SuFEx chemistry is a particularly active area, and simple building blocks like this compound could prove valuable in this context for rapidly creating analogues of existing drugs or agrochemicals. acs.org
Development of Next-Generation Chemical Biology Probes
Sulfonyl fluorides are considered "privileged" warheads in chemical biology due to their ability to form stable covalent bonds with a range of amino acid residues in proteins, not just the traditionally targeted cysteine. claremont.edunih.govrsc.org This includes serine, threonine, lysine (B10760008), tyrosine, and histidine. nih.govrsc.org This broad reactivity, combined with their stability in aqueous environments, makes them ideal for designing chemical probes to study protein function, identify new drug targets, and validate target engagement. claremont.edunih.govmerckmillipore.com
Future research is expected to focus on designing and synthesizing novel chemical probes derived from this compound. The 3-fluoropropyl chain could offer specific advantages, such as influencing the probe's selectivity for certain protein binding pockets or modifying its cell permeability. Researchers are developing covalent drugs and chemical probes that can target a wider variety of amino acid side chains, and sulfonyl fluorides are at the forefront of this effort. nih.gov
The development of such probes is crucial for advancing our understanding of complex biological processes and for the discovery of new medicines. For example, sulfonyl fluoride-based probes have been used to identify functional tyrosine residues in enzymes and to develop potent and selective inhibitors. nih.govresearchgate.net By incorporating the 3-fluoropropylsulfonyl moiety into probe structures, it may be possible to fine-tune their reactivity and specificity, leading to the development of next-generation tools for chemical proteomics and drug discovery. nih.gov
| Target Amino Acid Residue | Significance in Chemical Biology | Potential for Probes from this compound | Reference |
|---|---|---|---|
| Serine | Commonly found in the active sites of enzymes like proteases and lipases. | Development of specific enzyme inhibitors. | nih.gov |
| Tyrosine | Can be targeted in promiscuous substrate binding sites. | Probing enzyme function and identifying novel binding sites. | acs.orgresearchgate.net |
| Lysine | Frequently located near ligand-binding sites; important for protein structure and function. | Creating covalent inhibitors with high selectivity. | acs.orgacs.org |
| Histidine | Plays key roles in enzyme catalysis and protein-protein interactions. | Developing covalent modulators of protein function. | acs.orgnih.gov |
Exploration in Novel Materials Science Architectures
Fluorinated compounds are integral to modern materials science, contributing to the development of high-performance materials with unique properties such as high thermal stability, chemical resistance, and specific surface characteristics. youtube.comman.ac.uk While the direct application of this compound in materials is not yet documented, its structure suggests potential as a monomer or modifying agent for creating novel fluorinated polymers and materials.
The incorporation of fluorine into polymers, such as in polytetrafluoroethylene (Teflon), famously imparts properties like non-stick surfaces and durability. youtube.comnih.gov The 3-fluoropropylsulfonyl group could be used to create polymers with tailored properties. For example, it could enhance the thermal stability or alter the dielectric properties of a material. Research is ongoing into the synthesis of new fluoropolymer precursors to create well-defined and potentially recyclable polymer architectures. man.ac.uk
Furthermore, the high electronegativity of fluorine atoms can significantly influence the electronic band structure of crystals, which is relevant for developing materials with specific optical properties, such as birefringence. acs.orgacs.org While this research is currently focused on inorganic fluoride crystals, the principles of using fluorine to control optical anisotropy could inspire future work on organic or hybrid materials incorporating moieties like this compound. acs.org
Integration of Advanced Computational and AI-Driven Approaches
Computational studies can provide deep insights into reaction mechanisms, such as the formation of sulfonyl fluorides, helping to design more efficient syntheses. nih.gov For example, computational docking could be used to screen virtual libraries of compounds based on the this compound scaffold against various protein targets, identifying promising candidates for synthesis and biological testing. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-fluoropropane-1-sulfonyl fluoride, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis often involves fluorination of propane sulfonic acid derivatives or nucleophilic substitution reactions using fluorinating agents (e.g., KF/18-crown-6). Key parameters include temperature control (0–40°C), anhydrous conditions, and inert atmospheres to minimize side reactions. For example, fluorinated Fsp³-rich fragment libraries highlight the use of stepwise sulfonation followed by fluorination under controlled pH (4–6) to stabilize intermediates . Purification via fractional distillation or preparative HPLC is recommended for high-purity yields (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹⁹F NMR : A singlet near δ -70 ppm confirms the presence of the sulfonyl fluoride group, while splitting patterns (e.g., triplets) indicate adjacent fluorine atoms .
- FTIR : Strong absorption bands at 1370–1400 cm⁻¹ (S=O asymmetric stretching) and 730–750 cm⁻¹ (C-F stretching) are diagnostic .
- Mass Spectrometry : ESI-MS in negative ion mode typically shows [M-F]⁻ or [M-SO₂F]⁻ fragments, aiding structural confirmation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile), face shields, and fume hoods are mandatory due to the compound’s reactivity and potential hydrolysis to toxic HF .
- Spill Management : Neutralize spills with calcium carbonate or sodium bicarbonate to mitigate fluoride release. Contaminated materials should be stored in sealed containers labeled for hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity trends of this compound with nucleophiles?
- Methodological Answer : Discrepancies in reactivity (e.g., with amines vs. alcohols) may arise from solvent polarity, steric effects, or competing hydrolysis. Systematic kinetic studies under varying conditions (e.g., DMF vs. THF) are recommended. For instance, in polar aprotic solvents, sulfonyl fluoride reacts preferentially with primary amines (k = 0.15 M⁻¹s⁻¹) over secondary amines due to reduced steric hindrance . Controlled experiments with in-situ ¹⁹F NMR monitoring can quantify reaction pathways .
Q. What strategies enhance the stability of this compound in aqueous environments for biological assays?
- Methodological Answer : Stability is pH-dependent; hydrolysis accelerates above pH 6. Buffering solutions (pH 4–6) with low water activity (e.g., DMSO/water mixtures) prolong shelf life. Encapsulation in cyclodextrins or liposomes reduces hydrolysis rates by 40–60% in physiological conditions . Pre-treatment of biological samples with fluoride scavengers (e.g., LaCl₃) minimizes false positives in fluorometric assays .
Q. How can computational modeling predict the regioselectivity of this compound in click chemistry applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) identify transition-state energies for sulfonyl fluoride-alkyne cycloadditions. Key descriptors include Fukui indices for electrophilic sites and charge distribution maps. For example, the fluorine atom at position 3 exhibits higher electrophilicity (f⁺ = 0.12) compared to the sulfonyl group, directing nucleophilic attacks .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies involving this compound?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀ values. Bootstrap resampling (n = 10,000 iterations) accounts for variability in cell viability assays. Confounding factors (e.g., solvent cytotoxicity) require covariance adjustment in ANOVA frameworks .
Q. How should researchers address inconsistencies in fluorometric quantification of this compound degradation products?
- Methodological Answer : Cross-validate results with orthogonal techniques (e.g., IC for fluoride ions vs. LC-MS for intact compounds). Standard curves must account for matrix effects (e.g., serum proteins), and limits of detection (LOD < 0.1 µM) should be established via signal-to-noise ratios (S/N ≥ 3) .
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Boiling Point | 98–100°C (decomposes) | |
| ¹⁹F NMR Shift (δ) | -70.2 ppm (s, SO₂F) | |
| Hydrolysis Half-life (pH 7) | 2.3 hours | |
| EC₅₀ (HeLa cells) | 12.5 µM (95% CI: 11.8–13.2 µM) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
